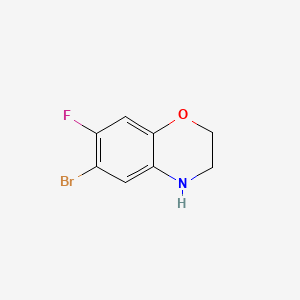

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMRDIDZVAZIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718323 | |

| Record name | 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160102-28-2 | |

| Record name | 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic building block in medicinal chemistry and materials science. The document details a validated synthetic pathway, including a retrosynthetic analysis, step-by-step experimental protocols, and in-depth characterization methodologies. Emphasis is placed on the rationale behind procedural choices, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Retrosynthetic Analysis

This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities.[1][2] The specific halogenation pattern of this molecule—a bromine at the 6-position and a fluorine at the 7-position—offers unique opportunities for further functionalization, making it a valuable intermediate for creating diverse chemical libraries.

A logical retrosynthetic approach to this target molecule involves a two-step disconnection strategy. The primary disconnection is the formation of the dihydro-oxazine ring. This heterocyclic system can be conceptually formed via an intramolecular cyclization. This leads back to a key intermediate: a substituted 2-aminophenol. The specific precursor required is 2-amino-4-bromo-5-fluorophenol.

The second disconnection focuses on the synthesis of this key aminophenol intermediate. A common and effective strategy for synthesizing aminophenols is the reduction of a corresponding nitrophenol. This retrosynthetic step points to 4-Bromo-5-fluoro-2-nitrophenol as a readily accessible starting material. This starting material is commercially available, providing a practical entry point for the synthesis.

Synthetic Pathway and Mechanistic Considerations

The forward synthesis is designed as a two-stage process: the reduction of the nitrophenol to the aminophenol, followed by the construction of the benzoxazine ring.

Stage 1: Reductive Amination of 4-Bromo-5-fluoro-2-nitrophenol

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, but for substrates containing sensitive halogen substituents, catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

Mechanism Insight: Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds via the adsorption of the nitrophenol and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates before yielding the final amine. This method is highly effective for the reduction of aromatic nitro groups.[3]

Stage 2: Formation of the Dihydro-1,4-benzoxazine Ring

The construction of the benzoxazine ring from the 2-aminophenol intermediate is achieved through a tandem reaction sequence involving an initial N-alkylation followed by an intramolecular Williamson ether synthesis.[4][5] A suitable bifunctional electrophile, such as 1,2-dibromoethane, is used to bridge the amino and hydroxyl groups.

Mechanism Insight: The reaction is initiated by the N-alkylation of the more nucleophilic amino group with one of the electrophilic carbons of 1,2-dibromoethane.[6] This is followed by an intramolecular SN2 reaction. The phenoxide, formed under basic conditions, acts as a nucleophile, attacking the second carbon of the alkyl chain and displacing the remaining bromide to close the six-membered ring.[7] The choice of a suitable base is critical to deprotonate the phenol without promoting side reactions.

The complete synthetic workflow can be visualized as follows:

References

- 1. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical properties of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the benzoxazine scaffold, which is a privileged structure in numerous biologically active molecules, understanding its fundamental physicochemical properties is a critical prerequisite for any research and development endeavor. These properties govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile in a biological system.

This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound. In the absence of extensive published experimental data for this specific molecule, this document integrates theoretical predictions, data from analogous structures, and detailed, field-proven experimental protocols. This approach provides researchers and drug development professionals with a robust framework for both predicting and empirically determining the essential characteristics of this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.

Molecular Structure and Core Chemical Identity

The foundational step in characterizing any compound is to establish its molecular identity. The structure, featuring a benzene ring fused to a morpholine ring with bromo and fluoro substituents, dictates its fundamental chemical nature.

-

Chemical Name: this compound

-

CAS Number: 1801639-77-3

-

Molecular Formula: C₈H₇BrFNO

-

Molecular Weight: 232.05 g/mol

The presence of the bromine and fluorine atoms, along with the secondary amine within the oxazine ring, are key determinants of the molecule's polarity, hydrogen bonding capacity, and overall reactivity.

Predicted Physicochemical Properties

In the early stages of research, in silico prediction tools provide valuable, time- and resource-efficient estimations of a compound's properties. These predictions are based on sophisticated algorithms that analyze the molecule's structure. The following table summarizes key predicted properties for this compound.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | 2.4 - 2.8 | Indicates lipophilicity; crucial for predicting membrane permeability and absorption. |

| pKa (Acid Dissociation Constant) | Amine (N-H): ~18-19 (non-acidic); Conjugate Acid (N-H₂⁺): ~3-4 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and off-target effects. |

| Aqueous Solubility | Low to moderate | Directly affects bioavailability and formulation options. |

| Polar Surface Area (PSA) | 21.26 Ų | Influences cell membrane penetration and transport characteristics. |

| Boiling Point | ~310-330 °C at 760 mmHg | Important for purification (distillation) and assessing thermal stability. |

| Density | ~1.6-1.7 g/cm³ | Useful for formulation and process chemistry calculations. |

Disclaimer: These values are estimations from computational models and should be confirmed via experimental validation.

Experimental Determination of Physicochemical Properties

The core of a robust compound characterization lies in empirical data. The following section details the standard, validated protocols for determining the critical physicochemical parameters.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a cornerstone of medicinal chemistry, quantifying a compound's lipophilicity. The Shake-Flask method, while traditional, remains a gold standard for its accuracy.

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing vigorously for 24 hours, followed by separation.

-

Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile). Create a series of dilutions and measure their absorbance/peak area using a calibrated UV-Vis spectrophotometer or HPLC-UV system at the compound's λmax. Plot a standard curve of concentration vs. response.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated 1-octanol to a known concentration.

-

Equilibration: Add an equal volume of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample the aqueous phase and determine the compound's concentration using the previously generated standard curve.

-

Calculation:

-

Calculate the concentration in the octanol phase by mass balance: [Octanol] = (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol.

-

Calculate P: P = [Octanol] / [Aqueous].

-

Calculate logP: logP = log10(P).

-

Causality and Trustworthiness: This protocol's reliability stems from the direct measurement of the compound's concentration in each phase at equilibrium. Mutual saturation of the solvents is a critical step to prevent volume changes that would skew the concentration measurements.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The thermodynamic equilibrium solubility is the most reliable measure.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, referencing a standard curve.

-

Result Expression: Express the solubility in units of mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium aqueous solubility.

Determination of pKa

The pKa value dictates the extent of a compound's ionization at a given pH. For a molecule like this compound, the secondary amine is the key ionizable group. Potentiometric titration is a highly accurate method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a high-precision electrode. Place the solution in a jacketed beaker to maintain a constant temperature.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine. Then, titrate the resulting solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid (N-H₂⁺) corresponds to the pH at the half-equivalence point of the titration curve.

-

Software Analysis: For more precise values, use specialized software to calculate the derivative of the titration curve (dpH/dV), where the peak indicates the equivalence point.

Logical Relationship of Ionization

Caption: pH-dependent equilibrium of the benzoxazine amine.

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analyses provide orthogonal data to confirm the compound's identity, purity, and stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the definitive structural confirmation. The ¹H NMR would show characteristic signals for the aromatic protons, the -CH₂-CH₂- protons of the oxazine ring, and the N-H proton. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₈H₇BrFNO. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching.

-

Differential Scanning Calorimetry (DSC): Determines the melting point and purity of the crystalline solid. A sharp, single endotherm is indicative of a high-purity substance.

-

Thermogravimetric Analysis (TGA): Assesses thermal stability by measuring mass loss as a function of temperature. This is critical for identifying the decomposition temperature.

Conclusion and Forward Outlook

The physicochemical properties of this compound outlined in this guide provide a foundational dataset for its advancement in a drug discovery pipeline. While in silico predictions offer valuable initial insights, the emphasis must be placed on rigorous experimental validation using the protocols detailed herein. The interplay of solubility, lipophilicity (logP), and ionization (pKa) will ultimately govern the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A thorough understanding and precise measurement of these core properties are not merely a characterization exercise; they are a strategic imperative for designing better molecules, enabling effective formulation, and increasing the probability of success in developing novel therapeutics.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. As a key intermediate in pharmaceutical and materials science research, unambiguous structural characterization is paramount. This document outlines the foundational principles, experimental protocols, and in-depth interpretation of the NMR spectra. We will dissect the predicted chemical shifts, coupling constants, and multiplicities, explaining the underlying electronic and structural factors. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the rigorous structural elucidation of novel chemical entities.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide range of biological activities and serve as essential building blocks for advanced polymers.[2][3] The specific analogue, this compound (Figure 1), incorporates two key halogens—bromine and fluorine—which modulate its physicochemical properties and provide vectors for further chemical modification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the non-destructive structural analysis of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a predictive but expertly grounded analysis of the ¹H and ¹³C NMR spectra, establishing a benchmark for the characterization of this important compound.

Experimental Methodology

To ensure reproducibility and accuracy, a standardized experimental approach is crucial. The protocols described below represent a self-validating system for acquiring high-quality NMR data for this class of compounds.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoxazine derivatives.[4][5] For this guide, we will reference data based on CDCl₃, a common and relatively non-interactive solvent.[6][7]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4] Modern spectrometers can also lock onto the residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm) for referencing.[6]

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogenous solution.

NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring and processing NMR data.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Various Synthetic Methods of Benzoxazine Monomers [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This document is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding the properties of pharmacologically relevant scaffolds.

Introduction: The Significance of Benzoxazines in Drug Discovery

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their solid-state conformation through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This compound is a halogenated derivative of the benzoxazine core. The introduction of bromine and fluorine atoms is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as its metabolic stability, binding affinity, and membrane permeability. This guide will walk through the hypothetical crystal structure analysis of this compound, providing a framework for the structural elucidation of similar small molecules.

Part 1: From Synthesis to Single Crystals: A Preparatory Overview

While various synthetic routes to benzoxazine monomers exist, a common approach involves the Mannich condensation of a phenol, a primary amine, and formaldehyde.[5] For the title compound, a plausible synthetic pathway would involve the reaction of a suitably substituted aminophenol with chloroacetic acid, followed by cyclization and subsequent halogenation steps.

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] This typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Factors such as solvent polarity, temperature, and the presence of impurities can significantly impact crystal growth. For this compound, a systematic screening of various solvents, including but not limited to ethanol, methanol, acetone, and ethyl acetate, would be necessary to identify optimal crystallization conditions.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice.[7][8][9] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal, leading to a diffraction pattern that is unique to the crystal's structure.[7][10]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the standard procedure for the single-crystal X-ray diffraction analysis of a small molecule like this compound.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[6] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[8][11]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[11] Monochromatic X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[8][11]

-

Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group.[6] The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution: The "phase problem," which arises from the loss of phase information during data collection, is solved using computational methods.[12] For small molecules, direct methods are commonly employed to determine the initial phases and generate an initial electron density map.[11]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method to minimize the difference between the observed and calculated structure factors.[11][12] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit to the experimental data.[11]

Diagram of the Single-Crystal X-ray Diffraction Workflow

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Part 3: Interpreting the Results: A Hypothetical Crystal Structure of this compound

As no published crystal structure for the title compound is available, we will present a plausible set of crystallographic data based on known structures of similar benzoxazine derivatives. This hypothetical data will serve as a framework for understanding the type of information obtained from a successful crystal structure analysis.

Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₈H₇BrFNO |

| Formula Weight | 232.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.231(3) |

| c (Å) | 11.675(4) |

| α (°) | 90 |

| β (°) | 109.21(3) |

| γ (°) | 90 |

| Volume (ų) | 964.5(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.598 |

| Absorption Coefficient (mm⁻¹) | 4.321 |

| F(000) | 464 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5432 |

| Independent reflections | 2109 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Structural Insights

A successful structure determination would reveal key molecular features:

-

Conformation: The dihydro-1,4-benzoxazine ring would likely adopt a non-planar conformation, such as a half-chair or boat conformation, to minimize steric strain.

-

Bond Lengths and Angles: Precise bond lengths and angles throughout the molecule would be determined, providing insight into the electronic effects of the bromine and fluorine substituents on the aromatic ring.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds (if applicable), halogen bonds, or π-π stacking. These interactions are crucial for understanding the solid-state stability and physical properties of the compound. For instance, weak C-H...F and C-H...O hydrogen bonds, as well as potential Br...N or Br...O halogen bonds, could be present, influencing the supramolecular assembly.

Conclusion: The Power of Structural Analysis in Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable in the field of drug development. It provides a static snapshot of the molecule's preferred conformation, which can be used to:

-

Validate the chemical structure of the synthesized compound.

-

Inform computational studies , such as molecular docking and molecular dynamics simulations, to predict how the molecule might interact with its biological target.

-

Guide further synthetic modifications to optimize the compound's activity and properties.

-

Understand the solid-state properties of the active pharmaceutical ingredient (API), which is critical for formulation and drug delivery.

While this guide has presented a hypothetical analysis of this compound, the principles and methodologies described are broadly applicable to the structural elucidation of a wide range of small molecules. A thorough understanding of these techniques is essential for any research program focused on the design and development of new therapeutic agents.

References

- 1. ikm.org.my [ikm.org.my]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pulstec.net [pulstec.net]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents for Drug Development

Abstract

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative, a class of compounds with diverse biological activities. Before any meaningful biological evaluation or formulation development can occur, its solubility profile in various organic solvents must be understood. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological screening, difficulties in formulation for preclinical studies, and ultimately, poor oral bioavailability.[1][2] Therefore, the systematic characterization of its solubility is a foundational step in the drug discovery and development process.[2][3]

This guide will focus on providing the rationale and practical steps for determining the solubility of this compound, enabling research teams to make informed decisions.

Understanding the Two Pillars of Solubility Measurement

In the context of drug discovery, solubility is not a single value but is typically assessed in two distinct ways: kinetic and thermodynamic solubility. The choice between these methods depends on the stage of research and the specific question being asked.[2][3][4]

-

Kinetic Solubility : This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO), begins to precipitate in an aqueous or organic medium.[2][4][5] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[1][6] The resulting value is often higher than the thermodynamic solubility because it reflects a supersaturated state before equilibrium is reached.

-

Thermodynamic Solubility : Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase at a specific temperature and pressure.[3][7] This measurement is more time- and resource-intensive but is essential for lead optimization, preformulation studies, and understanding the compound's behavior in vivo.[2][7][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][9]

Physicochemical Properties of the Target Compound

A preliminary understanding of the compound's structure is vital for selecting appropriate solvents and analytical techniques.

| Property | Value | Source |

| Chemical Name | This compound | [10][11][12][13][14][15] |

| CAS Number | 1160102-28-2 | [10][11][14] |

| Molecular Formula | C₈H₇BrFNO | [16][14] |

| Molecular Weight | 232.05 g/mol | [16][14][17] |

| Predicted LogP | 2.39 | [14] |

The presence of both a halogen (bromine) and a fluorine atom, along with the heterocyclic benzoxazine core, suggests a compound with moderate lipophilicity. The predicted LogP value further supports this, indicating that solubility will vary significantly across solvents of different polarities.

Experimental Protocol for Kinetic Solubility Determination

This protocol is designed for rapid, high-throughput screening of the compound's solubility in a panel of relevant organic solvents. The method described here is based on laser nephelometry, which detects precipitate formation by measuring light scattering.[4][5]

Materials and Equipment

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane)

-

96-well microtiter plates (clear bottom)

-

Multichannel pipette

-

Plate shaker

-

Laser Nephelometer or a plate reader capable of measuring turbidity[5]

Step-by-Step Methodology

-

Stock Solution Preparation : Prepare a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO.[1] Ensure the compound is fully dissolved.

-

Plate Setup : Using a multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.[5]

-

Solvent Addition : Add the selected organic solvents to the wells in increasing volumes to create a serial dilution. This will result in a range of final compound concentrations with a consistent, low percentage of DMSO.

-

Incubation and Mixing : Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, while shaking.[5][6]

-

Measurement : Measure the light scattering or turbidity in each well using a nephelometer.[5]

-

Data Analysis : The kinetic solubility limit is identified as the highest concentration at which no significant increase in light scattering is observed compared to the solvent-only controls.[18]

Workflow Visualization

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol for Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the definitive approach for determining thermodynamic solubility.[3][9] It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer capable of maintaining a constant temperature[7]

-

Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding, such as PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Step-by-Step Methodology

-

Sample Preparation : Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[3]

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.[7]

-

Equilibration : Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][7]

-

Phase Separation : After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the solid residue. This can be done by:

-

Centrifugation : Centrifuge the vial and carefully pipette the supernatant.

-

Filtration : Withdraw the solution using a syringe and pass it through a chemical-resistant filter (e.g., 0.45 µm PTFE) to remove all solid particles.[18] Care must be taken to avoid compound adsorption to the filter material.[18]

-

-

Quantification :

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Analyze both the calibration standards and the saturated supernatant sample by HPLC-UV.[8][19]

-

Construct a calibration curve by plotting UV absorbance against concentration for the standards.

-

Use the calibration curve to determine the exact concentration of the compound in the saturated supernatant sample. This concentration is the thermodynamic solubility.[8]

-

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Reporting

All solubility data should be reported with clear units (e.g., µg/mL or µM) and the specific conditions under which they were measured, including the solvent, temperature, and type of solubility (kinetic or thermodynamic). The results should be compiled into a clear, comparative table.

Example Data Table (Hypothetical)

| Organic Solvent | Dielectric Constant | Solubility Type | Solubility at 25°C (µg/mL) |

| Dichloromethane | 9.1 | Thermodynamic | [Experimental Value] |

| Tetrahydrofuran | 7.5 | Thermodynamic | [Experimental Value] |

| Ethyl Acetate | 6.0 | Thermodynamic | [Experimental Value] |

| Ethanol | 24.5 | Thermodynamic | [Experimental Value] |

| Acetonitrile | 37.5 | Thermodynamic | [Experimental Value] |

| Methanol | 32.7 | Thermodynamic | [Experimental Value] |

| Toluene | 2.4 | Thermodynamic | [Experimental Value] |

| DMSO | 47.0 | Kinetic Screen | [Experimental Value] |

Conclusion

While pre-existing solubility data for this compound is not publicly documented, the protocols detailed in this guide provide a robust and scientifically validated pathway to generating this essential information. By systematically applying both high-throughput kinetic screening and definitive thermodynamic shake-flask methods, researchers can build a comprehensive solubility profile of the compound. This data is indispensable for guiding medicinal chemistry efforts, enabling effective formulation development, and ultimately, increasing the probability of success for this promising molecule in the drug development pipeline.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 10. Page loading... [guidechem.com]

- 11. H62259.03 [thermofisher.com]

- 12. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. 1160102-28-2|this compound|BLD Pharm [bldpharm.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.pt [fishersci.pt]

- 16. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 17. 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | Sigma-Aldrich [sigmaaldrich.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Stability and degradation of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to the Stability and Degradation of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated benzoxazine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. Understanding its intrinsic stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance. This technical guide provides a comprehensive framework for assessing the stability of this compound, outlining potential degradation pathways, and detailing robust methodologies for a forced degradation study. By synthesizing established principles of benzoxazine chemistry with regulatory expectations for stability testing, this document serves as an essential resource for researchers in the fields of medicinal chemistry, process development, and analytical sciences.

Introduction to this compound

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous compounds with diverse biological activities. The introduction of bromine and fluorine atoms, as in this compound, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, receptor binding affinity, and membrane permeability. While this specific compound is primarily recognized as a building block in organic synthesis, its journey from laboratory to scaled-up production necessitates a thorough understanding of its chemical liabilities.

Stability testing is a critical component of the drug development lifecycle, providing insights into how a molecule's quality varies under the influence of environmental factors such as temperature, humidity, light, and pH. Forced degradation, or stress testing, is an integral part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for the reliable quality control of both the intermediate and the final active pharmaceutical ingredient (API).

This guide will first explore the predicted stability profile of this compound based on the known chemistry of the benzoxazine class. It will then provide a detailed, field-proven protocol for conducting a comprehensive forced degradation study, complete with the analytical methodologies required to monitor the parent compound and identify its degradants.

Physicochemical and Predicted Chemical Properties

A foundational understanding of the molecule's properties is essential before designing a stability study.

Known Physicochemical Properties

The following information is typically available from suppliers of this compound:

| Property | Value |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| Appearance | Solid |

| CAS Number | 1160102-28-2 |

Predicted Stability and Reactivity

Based on the general characteristics of benzoxazines and the specific substituents of this molecule, we can predict its likely points of instability:

-

Oxazine Ring: The six-membered oxazine ring is the most reactive part of the molecule. It contains two heteroatoms, oxygen and nitrogen, and is susceptible to ring-opening reactions. This is particularly true under hydrolytic conditions. Studies on other benzoxazines have shown that acid-catalyzed hydrolysis can lead to the formation of stable 2-(aminomethyl) phenolic intermediates.[2][3]

-

Aromatic Ring: The benzene ring is substituted with two electron-withdrawing halogens (bromine and fluorine) and two electron-donating groups (the ether oxygen and the amine nitrogen of the fused ring). This electronic push-pull system can influence its susceptibility to oxidative degradation.

-

Carbon-Halogen Bonds: The C-Br and C-F bonds are generally stable, but they could be susceptible to degradation under high-energy conditions, such as photolysis.

Potential Degradation Pathways

Based on the predicted reactivity, several degradation pathways can be hypothesized. A forced degradation study is designed to challenge the molecule and confirm these pathways.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals and intermediates. For this compound, both acid- and base-catalyzed hydrolysis of the oxazine ring are anticipated.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the ether oxygen of the oxazine ring is likely to be protonated, facilitating nucleophilic attack by water. This would lead to the opening of the ring to form the corresponding aminomethyl phenol derivative.

-

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), hydrolysis may also occur, although the mechanism may differ. The stability of the resulting phenoxide ion could influence the reaction rate.

Oxidative Degradation

Oxidation is another critical degradation pathway to investigate. The secondary amine and the electron-rich aromatic ring are potential sites for oxidation.

-

N-Oxidation: The nitrogen atom in the oxazine ring could be oxidized to form an N-oxide.

-

Aromatic Ring Oxidation: The aromatic ring could undergo oxidation, potentially leading to the formation of quinone-like structures or ring-opened products, although this is generally less common under standard forced degradation conditions.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds.

-

Photochemical Ring Opening: Similar to hydrolysis, UV light could induce the opening of the oxazine ring.[4]

-

Carbon-Halogen Bond Cleavage: Although less likely, high-energy photons could potentially lead to the homolytic cleavage of the C-Br bond, forming radical species that could lead to a variety of degradation products.

Thermal Degradation

Benzoxazines are generally known for their high thermal stability, especially after polymerization.[5] However, as a monomer, this compound may exhibit some degradation at elevated temperatures. The degradation mechanism at high temperatures in the solid state or in solution could be complex, potentially involving ring-opening, polymerization, and fragmentation.

The following diagram illustrates the potential primary degradation pathways.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. advanceseng.com [advanceseng.com]

- 5. Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Analysis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Abstract

This technical guide provides a detailed analytical framework for the spectroscopic characterization of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1160102-28-2).[1][2][3][4] As a halogenated benzoxazine derivative, this compound represents a class of heterocyclic structures pivotal in the development of novel materials and pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This document outlines the theoretical basis and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification of this molecule. We will explore the expected spectral features, rooted in its unique functional group constellation, and present standardized protocols for data acquisition. The causality behind spectral patterns—from vibrational modes in IR to fragmentation pathways in MS—is explained to provide researchers with a robust, self-validating system for analysis.

Introduction: The Analytical Imperative

This compound is a substituted heterocyclic compound with a molecular formula of C₈H₇BrFNO and a molecular weight of approximately 232.05 g/mol .[1] Its structure, featuring an aromatic ring fused to a morpholine-like oxazine ring and substituted with both bromine and fluorine, presents a unique analytical challenge. These functional groups impart specific spectroscopic signatures that, when interpreted correctly, serve as a molecular fingerprint.[5][6]

This guide is designed for researchers and drug development professionals who require definitive structural verification. By understanding the principles of how this specific molecule interacts with infrared radiation and behaves under ionization, scientists can confidently confirm its identity and purity, ensuring the integrity of their downstream applications.

Molecular Structure & Functional Group Analysis

Before delving into the spectra, a systematic breakdown of the molecule's structure is essential. This analysis forms the predictive basis for all subsequent spectroscopic interpretation.

Key Structural Features:

-

Aromatic Ring (Benzene derivative): A 1,2,4,5-tetrasubstituted benzene ring. This substitution pattern influences the aromatic C-H and C=C vibrations.

-

Secondary Amine (N-H): Located within the oxazine ring, this group will exhibit a characteristic N-H stretching vibration.

-

Alkyl Ether (C-O-C): The ether linkage within the saturated portion of the oxazine ring.

-

Aryl Ether (Ar-O-C): The ether linkage connecting the aromatic ring to the oxazine moiety.

-

Aliphatic C-H Bonds: Methylene (CH₂) groups in the oxazine ring.

-

Halogen Substituents:

-

Aryl Bromide (Ar-Br): A bromine atom attached to the aromatic ring.

-

Aryl Fluoride (Ar-F): A fluorine atom attached to the aromatic ring.

-

Each of these groups has predictable absorption regions in IR spectroscopy and will influence the fragmentation patterns observed in mass spectrometry.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[5][6][7][8] The resulting spectrum provides a detailed fingerprint of the functional groups present.

Principle of Fourier-Transform Infrared (FTIR) Spectroscopy

Modern IR analysis is conducted using FTIR spectrometers. An FTIR instrument uses an interferometer to modulate the infrared beam, allowing all frequencies to be measured simultaneously.[9][10] The resulting signal, an interferogram, is then subjected to a mathematical operation called a Fourier Transform, which converts the time-domain data into the familiar frequency-domain spectrum (transmittance vs. wavenumber).[10] This method offers significant advantages in speed and signal-to-noise ratio over older dispersive techniques.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

A common and efficient method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Protocol:

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good optical contact.

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, retract the pressure arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Expected IR Spectrum and Interpretation

The analysis of the IR spectrum involves correlating the observed absorption bands (in wavenumbers, cm⁻¹) to the vibrational modes of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Notes |

| 3400 - 3300 | Medium | N-H Stretch | Characteristic of secondary amines. The peak may be broadened slightly by hydrogen bonding.[11][12] |

| 3100 - 3000 | Weak | Aromatic C-H Stretch | Occurs at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[13][14][15] |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch | Arises from the symmetric and asymmetric stretching of the CH₂ groups in the oxazine ring.[11][12] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch | A series of peaks in this region is diagnostic for an aromatic ring.[13][14] |

| 1250 - 1200 | Strong | Asymmetric Ar-O-C Stretch (Aryl Ether) | This is a key peak for benzoxazine structures, often very intense.[16][17] |

| 1100 - 1000 | Strong | C-N Stretch & C-O-C Stretch (Alkyl Ether) | The C-N and aliphatic C-O stretches often overlap in this region, producing a strong, complex signal.[11][12] |

| 1050 - 1000 | Strong | C-F Stretch | The C-F bond gives rise to a very strong absorption in the fingerprint region.[11] |

| 950 - 900 | Medium | Benzene-Oxazine Ring Mode | A characteristic absorption for the benzoxazine ring system itself, often used to monitor polymerization.[16][18][19] |

| 700 - 500 | Medium-Strong | C-Br Stretch | The heavy bromine atom results in a low-frequency, strong absorption.[11] |

Mass Spectrometry: Unraveling Molecular Mass and Structure

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[20]

Principle of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique ideal for structural elucidation.[20][21] In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV).[20][22] This collision ejects an electron from the analyte molecule (M), forming a positively charged radical cation known as the molecular ion (M⁺•).[23][24] The high energy imparted often causes the molecular ion to fragment into smaller, characteristic ions.[23][24] A mass analyzer then separates these ions based on their m/z ratio to generate the mass spectrum.

Experimental Protocol: GC-MS with EI Source

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal platform.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through the capillary column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized by the 70 eV electron beam.

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which scans a range of m/z values.

-

Detection: Ions are detected, and the signal is processed to generate the mass spectrum.

Expected Mass Spectrum and Interpretation

The mass spectrum of this compound will have several defining features.

Molecular Ion (M⁺•) and the Bromine Isotope Pattern: The most critical feature is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[25][26] This means the mass spectrum will not show a single molecular ion peak, but a pair of peaks of almost equal intensity, separated by 2 m/z units.[25][26][27] This "M/M+2" pattern is an unmistakable signature for a compound containing one bromine atom.

-

M⁺• Peak (with ⁷⁹Br): m/z = 232

-

[M+2]⁺• Peak (with ⁸¹Br): m/z = 234

The observation of this 1:1 doublet at m/z 232/234 is the primary confirmation of the compound's elemental composition.

Key Fragmentation Pathways: EI is a high-energy technique that causes predictable bond cleavages.[28] The most likely fragmentation pathways for this molecule involve the cleavage of the oxazine ring, leading to stable carbocations or radical cations.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure | Loss from Molecular Ion |

| 232 / 234 | [C₈H₇BrFNO]⁺• | Molecular Ion (M⁺•) |

| 202 / 204 | [C₇H₅BrFNO]⁺ | Loss of CH₂O (formaldehyde, 30 Da) via retro-Diels-Alder |

| 174 / 176 | [C₆H₃BrFO]⁺• | Loss of C₂H₄N (ethyleneimine radical, 43 Da) |

| 121 / 123 | [C₅H₃Br]⁺• | Loss of F, CO, and HCN |

| 95 | [C₆H₄FO]⁺ | Loss of Br and CH₂N |

Synergistic Analysis and Conclusion

Neither technique alone provides a complete picture. The true analytical power lies in the synergy between IR and MS.

-

IR spectroscopy confirms the presence of all key functional groups (N-H, Ar-O-C, C-F, C-Br) and the core benzoxazine structure.

-

Mass spectrometry provides the definitive molecular weight and elemental formula (via the bromine isotope pattern) and corroborates the structure through logical fragmentation.

Together, these two techniques provide a self-validating system for the characterization of this compound. The expected data presented in this guide—summarized in the tables and diagrams—offers a robust reference for researchers. Any significant deviation from these predicted spectra would warrant further investigation into the sample's purity or structural integrity. By following the outlined protocols and interpretive logic, scientists can ensure the high quality and identity of this valuable chemical building block.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1160102-28-2|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. jasco-global.com [jasco-global.com]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 25. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 28. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1160102-28-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, potential biological activities, and handling of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. Given the limited publicly available data for this specific compound, this guide also incorporates information on structurally related benzoxazine derivatives to offer insights into its potential applications and characteristics.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of the benzoxazine heterocyclic system. The presence of both bromine and fluorine atoms on the benzene ring is expected to significantly influence its physicochemical and biological properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 1160102-28-2 | [1][2][3] |

| Molecular Formula | C₈H₇BrFNO | [3] |

| Molecular Weight | 232.05 g/mol | [2] |

| Appearance | Solid (predicted) | |

| SMILES | FC1=C(Br)C=C2NCCOC2=C1 | [3] |

| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Solubility | Not available |

Diagram 1: Chemical Structure of this compound

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials required for the preparation of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various pharmaceutical agents. The document will delve into the strategic selection of precursors, detailed reaction mechanisms, and step-by-step experimental protocols, offering a robust resource for chemists in the field.

Introduction

This compound is a substituted benzoxazine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, imparts specific physicochemical properties that are often sought after in the design of novel therapeutics. The strategic synthesis of this molecule hinges on the judicious choice of starting materials and the application of efficient cyclization strategies.

Primary Synthetic Pathway: Cyclization of a Substituted 2-Aminophenol

The most direct and widely employed route for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the cyclization of an appropriately substituted 2-aminophenol. For the target molecule, the key starting material is 2-amino-4-bromo-5-fluorophenol . This precursor contains the requisite ortho-amino and hydroxyl functionalities for the formation of the oxazine ring, as well as the bromo and fluoro substituents at the correct positions to yield the desired 6-bromo-7-fluoro substitution pattern in the final product.

The overall synthetic strategy can be visualized as a two-stage process:

-

Synthesis of the Key Precursor: Preparation of 2-amino-4-bromo-5-fluorophenol.

-

Cyclization: Reaction of the substituted 2-aminophenol with a suitable C2 synthon to form the dihydrobenzoxazine ring.

Diagram of the Primary Synthetic Pathway

Methodological & Application

Application Notes and Protocols for Palladium Cross-Coupling Reactions of 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Introduction: The Strategic Value of the Functionalized Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials. Its strategic functionalization is key to modulating properties and developing new chemical entities. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a particularly valuable building block, offering a handle for diversification through modern synthetic methods. The presence of the bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis for its broad substrate scope and functional group tolerance.[1] The fluorine atom at the 7-position can influence the electronic properties of the molecule and may offer benefits in terms of metabolic stability and binding interactions in drug candidates.

This guide provides an in-depth technical overview and detailed, adaptable protocols for the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed to serve as robust starting points for researchers, scientists, and drug development professionals, with a focus on the underlying principles to facilitate optimization.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, fundamentally operate through a similar catalytic cycle.[2] A deep understanding of this cycle is paramount for troubleshooting and rationally selecting reaction components. The cycle is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4]

The cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of the benzoxazine substrate. This is often the rate-determining step and results in a palladium(II) intermediate.[4] The subsequent step varies with the reaction type. In a Suzuki coupling , a transmetalation event occurs where an organic group is transferred from a boron reagent to the palladium center.[5] For a Buchwald-Hartwig amination , the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[1] In a Sonogashira coupling , a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[6] The final step is reductive elimination , where the two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst, allowing the cycle to continue.[3]

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[7] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it a first choice for many synthetic applications.

Causality Behind Component Selection:

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.[8]

-

Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective as they promote both oxidative addition and reductive elimination.[9]

-

Base: A base is crucial for activating the boronic acid in the transmetalation step.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

-

Solvent: A mixture of an organic solvent and water is often employed. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The water is necessary to dissolve the inorganic base and facilitate the transmetalation.[10]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be required for specific boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equivalents)

-

Dioxane and Water (e.g., 4:1 v/v mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Starting Conditions & Variations |

| Palladium Source | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1-2 mol%), Pd(PPh₃)₄ (5 mol%) |

| Ligand | SPhos (4 mol%), XPhos (4 mol%), RuPhos (4 mol%), PPh₃ (8 mol%) |

| Base | K₃PO₄ (2 equiv), K₂CO₃ (2 equiv), Cs₂CO₃ (2 equiv) |

| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1) |

| Temperature | 80-110 °C |

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the formation of C-N bonds from aryl halides and primary or secondary amines.[1] This reaction is of immense importance in the pharmaceutical industry where the arylamine motif is prevalent.

Causality Behind Component Selection:

-

Palladium Precatalyst & Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential to promote the challenging reductive elimination step that forms the C-N bond.[11] Ligands like Xantphos, BINAP, and the Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective.[12][13] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reactivity and reproducibility.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[13] The strength of the base should be matched to the pKa of the amine.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[14]

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the amination with a primary or secondary amine. The choice of ligand and base may need to be optimized for challenging substrates.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous, degassed toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

-

Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Section 3: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to valuable arylacetylene compounds.[6] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Causality Behind Component Selection:

-

Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic and effective catalysts for Sonogashira couplings.[8]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The amine can also serve as the solvent in some cases.

-

Solvent: Aprotic solvents like THF, toluene, or DMF are commonly used.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a standard procedure for the Sonogashira coupling. For some substrates, a copper-free Sonogashira protocol may be advantageous to avoid homocoupling of the alkyne (Glaser coupling).

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous THF or Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent (THF or toluene) and triethylamine.

-

Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of palladium catalysis and literature precedents for structurally similar aryl bromides.[15][16] However, as with any new substrate, empirical optimization is key to achieving high yields and purity. A self-validating approach to these protocols involves:

-

Systematic Screening: If the initial conditions are not optimal, systematically screen key parameters. For instance, in a Suzuki coupling, test a panel of ligands (e.g., PPh₃, SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

-

Monitoring Side Reactions: Be vigilant for common side reactions such as hydrodehalogenation (replacement of bromine with hydrogen), which can be influenced by the presence of water and the choice of ligand, particularly with fluorinated substrates.[17][18] In Sonogashira couplings, watch for alkyne homocoupling.

-

Confirmation of Structure: Rigorously characterize the final products using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.) to confirm the desired transformation.

By employing these robust starting protocols and a logical, iterative approach to optimization, researchers can confidently and efficiently utilize this compound as a versatile building block for the synthesis of novel and complex molecules.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]